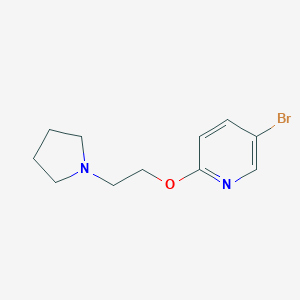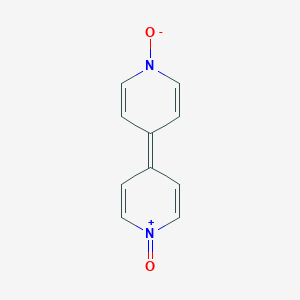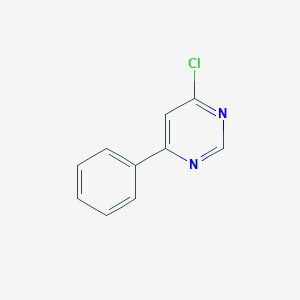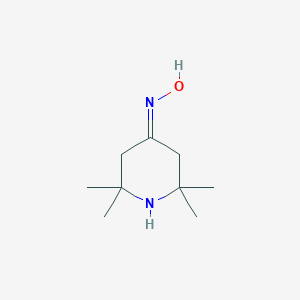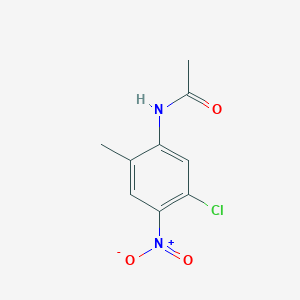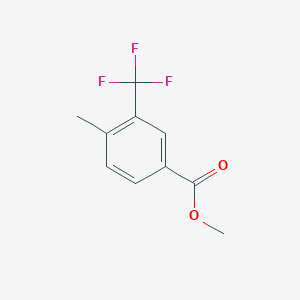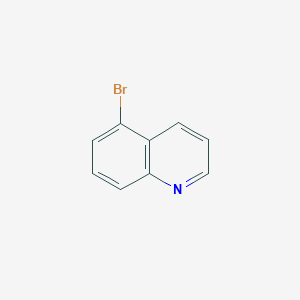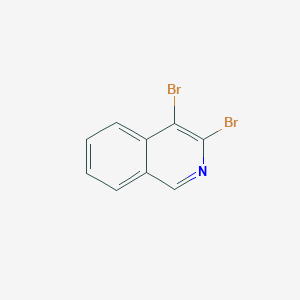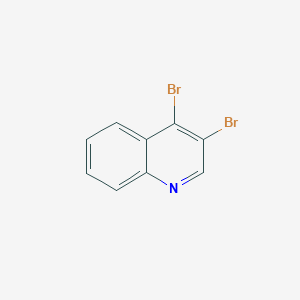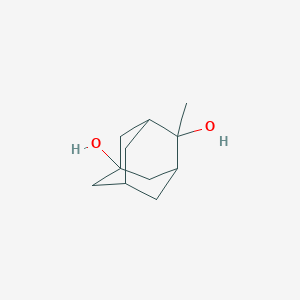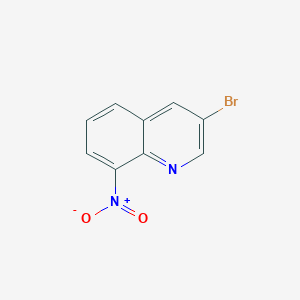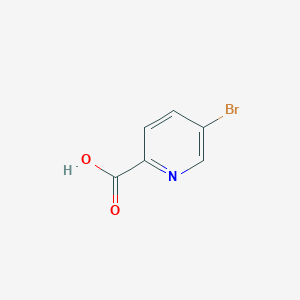
5-ブロモピリジン-2-カルボン酸
概要
説明
5-Bromopyridine-2-carboxylic acid: is an organic compound with the molecular formula C6H4BrNO2 . It is a derivative of pyridine, where a bromine atom is substituted at the 5th position and a carboxylic acid group at the 2nd position. This compound is known for its use as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
科学的研究の応用
Chemistry: 5-Bromopyridine-2-carboxylic acid is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is used to develop new drugs and therapeutic agents. Its derivatives have shown potential in treating various diseases, including cancer and infectious diseases .
Industry: In the agrochemical industry, 5-bromopyridine-2-carboxylic acid is used to synthesize herbicides, fungicides, and insecticides. It is also employed in the production of dyes and pigments .
作用機序
Target of Action
It is known that brominated pyridine derivatives are often used in organic synthesis and pharmaceutical research .
Mode of Action
Brominated pyridine derivatives are known to participate in various chemical reactions, including suzuki–miyaura coupling . In such reactions, the bromine atom on the pyridine ring can be replaced by other groups, leading to the formation of new compounds .
Biochemical Pathways
Brominated pyridine derivatives are often used as intermediates in the synthesis of various organic compounds, suggesting that they may influence a wide range of biochemical pathways .
Result of Action
As a brominated pyridine derivative, it is likely to participate in various chemical reactions, leading to the formation of new compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromopyridine-2-carboxylic acid. For instance, the Suzuki–Miyaura coupling reaction, in which brominated pyridine derivatives often participate, is known to be influenced by factors such as temperature, pH, and the presence of a palladium catalyst .
生化学分析
Biochemical Properties
5-Bromopyridine-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to act as an inhibitor for certain enzymes, thereby modulating their activity. For instance, it can inhibit the activity of enzymes involved in pyridine metabolism, affecting the overall metabolic flux. Additionally, 5-Bromopyridine-2-carboxylic acid can bind to specific proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .
Cellular Effects
The effects of 5-Bromopyridine-2-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can affect the expression of genes involved in inflammatory responses, thereby altering the cellular response to inflammation. Additionally, 5-Bromopyridine-2-carboxylic acid can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 5-Bromopyridine-2-carboxylic acid exerts its effects through various mechanisms. It can bind to active sites of enzymes, inhibiting their catalytic activity. This binding often involves interactions with specific amino acid residues, leading to conformational changes in the enzyme structure. Furthermore, 5-Bromopyridine-2-carboxylic acid can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromopyridine-2-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromopyridine-2-carboxylic acid remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Bromopyridine-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of 5-Bromopyridine-2-carboxylic acid can cause toxicity, manifesting as adverse effects on liver and kidney function. Threshold effects are also observed, where a certain dosage is required to elicit a measurable response in the animal models .
Metabolic Pathways
5-Bromopyridine-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation, leading to the formation of metabolites that may have distinct biological activities. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, 5-Bromopyridine-2-carboxylic acid is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues are influenced by these interactions, affecting its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 5-Bromopyridine-2-carboxylic acid is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are essential for understanding how 5-Bromopyridine-2-carboxylic acid exerts its effects at the cellular level .
準備方法
Synthetic Routes and Reaction Conditions: 5-Bromopyridine-2-carboxylic acid can be synthesized through various methods. One common method involves the bromination of 2-pyridinecarboxylic acid. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride . The reaction is usually carried out in a solvent like acetic acid at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of 5-bromopyridine-2-carboxylic acid often involves large-scale bromination processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to ensure the consistent quality of the product .
化学反応の分析
Types of Reactions: 5-Bromopyridine-2-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like ethanol or water.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) in ether solvents.
Major Products:
Substitution Products: Various substituted pyridine derivatives.
Coupling Products: Biaryl compounds.
Reduction Products: Alcohols or aldehydes derived from the carboxylic acid group.
類似化合物との比較
- 5-Bromopyridine-3-carboxylic acid
- 5-Bromonicotinic acid
- 5-Bromopicolinic acid
Comparison: While these compounds share a similar bromopyridine core, their chemical properties and reactivity can differ due to the position of the carboxylic acid group. For instance, 5-bromopyridine-2-carboxylic acid has the carboxylic acid group at the 2nd position, which can influence its reactivity and the types of reactions it undergoes compared to its isomers .
特性
IUPAC Name |
5-bromopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-4-1-2-5(6(9)10)8-3-4/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNQIBXLAHVDDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345989 | |
| Record name | 5-bromopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30766-11-1 | |
| Record name | 5-bromopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromopyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

